methyl (2S)-3-amino-2-methoxypropanoate
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Overview
Description
Methyl jasmonate: is a natural compound found in jasmine oil and Tunisian rosemary oil. It exists as a mixture of cis and trans isomers.
Chemical Formula: C₁₃H₂₀O₃
IUPAC Name: Methyl (2S)-3-amino-2-methoxypropanoate
Common Name: Methyl jasmonate
Preparation Methods
Synthetic Routes: Several synthetic routes exist, but they are complex. One common method involves cyclization of 2-penten-1-ol with ethyl acetoacetate followed by methylation.
Reaction Conditions: These reactions typically occur under mild conditions.
Industrial Production: Methyl jasmonate is not produced industrially in large quantities due to its high cost. It is mainly used in high-end perfumes and cosmetics.
Chemical Reactions Analysis
Reactions: Methyl jasmonate can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of methyl jasmonate with modified functional groups.
Scientific Research Applications
Chemistry: Used in artificial jasmine oil formulations.
Biology: Acts as a signaling molecule in plant defense responses.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Found in high-end perfumes and cosmetics.
Mechanism of Action
Targets: Methyl jasmonate interacts with specific receptors in plants, triggering defense responses.
Pathways: It activates jasmonic acid signaling pathways, leading to gene expression changes and defense-related metabolite production.
Comparison with Similar Compounds
Uniqueness: Methyl jasmonate’s unique floral scent and biological effects distinguish it.
Similar Compounds: Dimethyl sulfide (DMS) and (2S)-OMPT are related compounds, but they lack methyl jasmonate’s distinct properties .
Properties
Molecular Formula |
C5H11NO3 |
---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
methyl (2S)-3-amino-2-methoxypropanoate |
InChI |
InChI=1S/C5H11NO3/c1-8-4(3-6)5(7)9-2/h4H,3,6H2,1-2H3/t4-/m0/s1 |
InChI Key |
WSLCYSBHFJXVBA-BYPYZUCNSA-N |
Isomeric SMILES |
CO[C@@H](CN)C(=O)OC |
Canonical SMILES |
COC(CN)C(=O)OC |
Origin of Product |
United States |
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